molecular formula C24H27ClN4OS B4580396 (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one

(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B4580396
M. Wt: 455.0 g/mol
InChI Key: HKLDXCZGGCFECM-OQKWZONESA-N
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Description

(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one is a complex organic compound that features a thiazole ring, a piperazine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperazine and benzylidene groups. Common reagents used include thioamides, α-haloketones, and various amines. Reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and benzylidene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one is unique due to its specific combination of functional groups and its potential pharmacological applications. Unlike simpler compounds like dichloroaniline or caffeine, it offers a more complex structure that can interact with a wider range of biological targets.

Properties

IUPAC Name

(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[[4-(diethylamino)phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4OS/c1-3-27(4-2)20-9-5-18(6-10-20)17-22-23(30)26-24(31-22)29-15-13-28(14-16-29)21-11-7-19(25)8-12-21/h5-12,17H,3-4,13-16H2,1-2H3/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLDXCZGGCFECM-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one
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(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one
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(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one
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(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one
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(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one
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(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one

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